N-(4-fluorobenzyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Description
N-(4-fluorobenzyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C19H19FN2O3S and its molecular weight is 374.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[(4-fluorophenyl)methyl]-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide, is a member of the sulfonamide class of drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, making them primary targets of sulfonamide drugs .
Mode of Action
Sulfonamides, including the compound , inhibit the activity of dihydropteroate synthetase . This enzyme is essential for the production of folate in bacteria . By inhibiting this enzyme, sulfonamides prevent the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibit bacterial DNA growth and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway in bacteria . Folate is a vital cofactor for the synthesis of nucleotides, the building blocks of DNA. By inhibiting folate synthesis, sulfonamides effectively halt bacterial DNA synthesis and cell division .
Pharmacokinetics
Most sulfonamides are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action is inhibited by pus .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and replication . By disrupting the folate synthesis pathway, the compound prevents the bacteria from synthesizing new DNA, effectively halting their growth and division .
Action Environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors. For instance, the presence of pus can inhibit their antibacterial action . Additionally, certain bacteria may develop resistance to sulfonamides, which can also impact the compound’s efficacy .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-12-17-10-16(9-14-3-2-8-22(18(14)17)19(12)23)26(24,25)21-11-13-4-6-15(20)7-5-13/h4-7,9-10,12,21H,2-3,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZKNDOSBJXPAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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